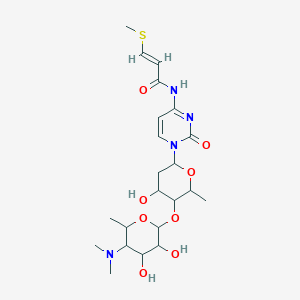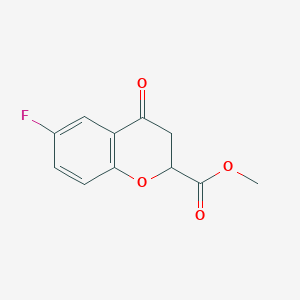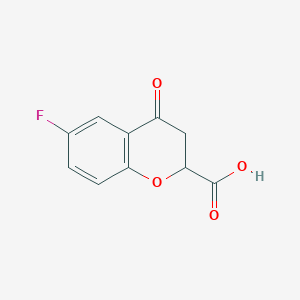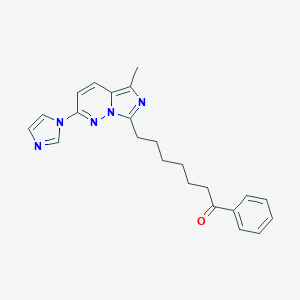
7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone, also known as PHIP, is a chemical compound that has gained attention due to its potential applications in scientific research. PHIP is a heterocyclic compound that contains an imidazole ring, a pyridazine ring, and a ketone group. The unique structure of PHIP makes it an interesting molecule to study and has led to the development of various synthesis methods and applications in scientific research.
Mecanismo De Acción
The mechanism of action of 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone is not fully understood, but studies suggest that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone has been shown to have various biochemical and physiological effects. Studies have shown that 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone has been shown to have antioxidant activity and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone in lab experiments include its unique structure, which makes it an interesting molecule to study. 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone has also been shown to have anticancer activity in vitro and in vivo, making it a potential candidate for further drug development. However, the limitations of using 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone in lab experiments include its complex synthesis method and the need for careful control of reaction conditions to achieve high yields.
Direcciones Futuras
There are several future directions for the study of 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone. One potential direction is the development of 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone as a radiotracer for PET imaging. Another direction is the further study of 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone's anticancer activity and its mechanism of action. Additionally, the development of new synthesis methods for 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone could lead to more efficient and cost-effective production of this molecule. Overall, 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone is a promising molecule for scientific research and has the potential to contribute to the development of new therapies for cancer and other diseases.
Métodos De Síntesis
The synthesis of 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone has been achieved through several methods, including the reaction of 1-phenyl-1-heptanone with imidazole and 2,4-dichloro-5-methylpyridazine in the presence of a base. Another method involves the reaction of 2,4-dichloro-5-methylpyridazine with an imidazole derivative in the presence of a base followed by the addition of 1-phenyl-1-heptanone. The synthesis of 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone is a multi-step process that requires careful control of reaction conditions to achieve high yields.
Aplicaciones Científicas De Investigación
7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone has been shown to have anticancer activity in vitro and in vivo. Studies have also shown that 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone has also been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging.
Propiedades
Número CAS |
152534-26-4 |
|---|---|
Nombre del producto |
7-(2-(1H-Imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone |
Fórmula molecular |
C23H25N5O |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
7-(2-imidazol-1-yl-5-methylimidazo[1,5-b]pyridazin-7-yl)-1-phenylheptan-1-one |
InChI |
InChI=1S/C23H25N5O/c1-18-20-13-14-23(27-16-15-24-17-27)26-28(20)22(25-18)12-8-3-2-7-11-21(29)19-9-5-4-6-10-19/h4-6,9-10,13-17H,2-3,7-8,11-12H2,1H3 |
Clave InChI |
IOUDUHWREIAEKP-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=NN2C(=N1)CCCCCCC(=O)C3=CC=CC=C3)N4C=CN=C4 |
SMILES canónico |
CC1=C2C=CC(=NN2C(=N1)CCCCCCC(=O)C3=CC=CC=C3)N4C=CN=C4 |
Otros números CAS |
152534-26-4 |
Sinónimos |
7-(2-(1H-imidazol-1-yl)-5-methylimidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone Im-MIPPH |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



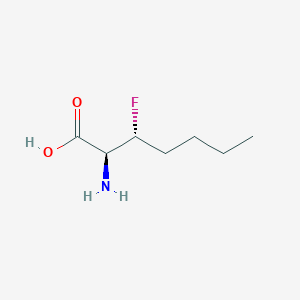
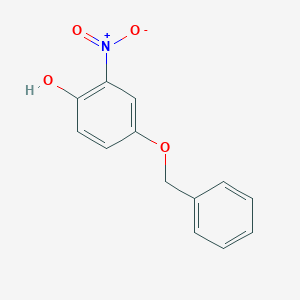

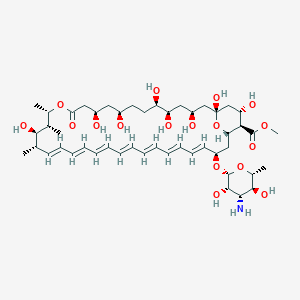
![2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI)](/img/structure/B132050.png)
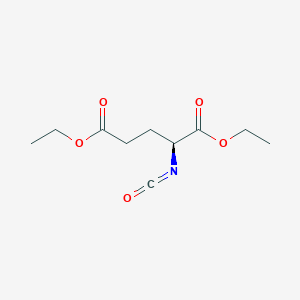
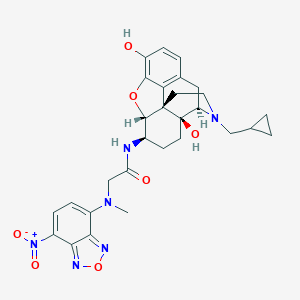
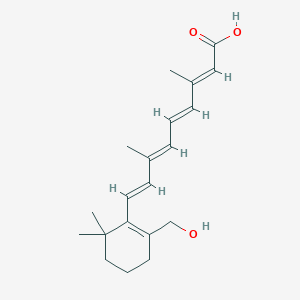
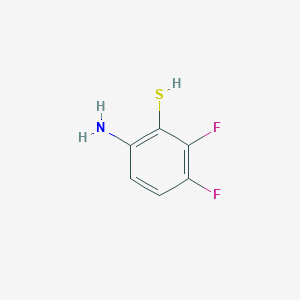
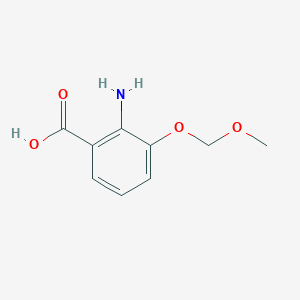
![Thiazolo[4,5-c]quinolin-2-amine](/img/structure/B132059.png)
